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Cat. No.: B1264959 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Lysophosphatidylcholines (LPCs) are bioactive lipid molecules that act as signaling

intermediates in a variety of physiological and pathological processes. They are generated from

the hydrolysis of phosphatidylcholines by the enzyme phospholipase A2. Due to their

involvement in inflammatory diseases, atherosclerosis, and cancer, the accurate identification

and quantification of specific LPC species are of significant interest in biomedical research and

drug development.[1][2] Lysophosphatidylcholine C19:0 (LPC 19:0) is a non-naturally

occurring odd-chain LPC, which makes it an ideal internal standard for quantitative mass

spectrometry-based lipidomics studies.[3][4][5] These application notes provide a detailed

overview of the mass spectrometric fragmentation pattern of LPC C19:0, a comprehensive

experimental protocol for its analysis, and insights into its role in cellular signaling.

Mass Spectrometry Fragmentation Pattern of
Lysophosphatidylcholine C19:0
The fragmentation of LPC C19:0 by electrospray ionization tandem mass spectrometry (ESI-

MS/MS) in positive ion mode yields a characteristic pattern that allows for its unambiguous

identification and quantification. The fragmentation is dominated by the cleavage of the

phosphocholine headgroup.
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The protonated precursor ion ([M+H]⁺) of LPC C19:0 (Chemical Formula: C₂₇H₅₇NO₇P⁺) has a

monoisotopic mass of approximately 542.3924 m/z. Upon collision-induced dissociation (CID),

the following major fragment ions are observed:

Fragment Ion Description Theoretical m/z Relative Intensity

Protonated Precursor Ion

[M+H]⁺
542.4 High

Phosphocholine Headgroup 184.1 High

Neutral Loss of Trimethylamine

[M+H-59]⁺
483.4 Medium

Neutral Loss of

Phosphocholine [M+H-183]⁺
359.3 Low to Medium

Cyclophosphane fragment 104.1 Low

Note: Relative intensities are approximate and can vary depending on the instrument and

collision energy.

The most characteristic and abundant fragment ion for all LPCs is the phosphocholine

headgroup at m/z 184.1.[1][6][7] This fragment is the basis for precursor ion scanning or

multiple reaction monitoring (MRM) experiments for the specific detection of LPCs in complex

biological matrices.[3][4] Other diagnostic fragments include the neutral loss of trimethylamine

(59 Da) and the neutral loss of the entire phosphocholine headgroup (183 Da).[6] The ion at

m/z 104.1 can be used to distinguish between sn-1 and sn-2 isomers of LPCs.[6]
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Figure 1: Fragmentation pattern of Lysophosphatidylcholine C19:0.

Lysophosphatidylcholine Signaling Pathway
LPCs exert their biological effects primarily through the activation of G protein-coupled

receptors (GPCRs), leading to the initiation of downstream signaling cascades.[2][6] This

signaling is implicated in inflammatory responses. Upon binding of LPC to its receptor on the

cell surface, the G protein is activated, which in turn modulates the activity of effector enzymes

like phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into

inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular

calcium, while DAG activates protein kinase C (PKC). These events culminate in the activation

of transcription factors, such as NF-κB, which regulate the expression of pro-inflammatory

genes.[1][8][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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